Artemether-d3 -

Artemether-d3

Catalog Number: EVT-1479277
CAS Number:
Molecular Formula: C16H26O5
Molecular Weight: 301.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Artemether-d3 is intended for use as an internal standard for the quantification of artemether by GC- or LC-MS. Artemether is an antiparasitic agent and a derivative of artemisinin. It induces mortality in adult wild-type and pfatp6-mutant P. falciparum but the efficacy is decreased in the mutants (IC50s = 8.2 and 13.5 nM, respectively). Artemether reduces parasitemia in P. falciparum-infected monkeys and P. berghei-infected mice with 50% curative dose (CD50) values of 7.1 and 55 mg/kg, respectively. It also reduces the worm burden of S. mansoni trematodes in mice when used at doses ranging from 200 to 500 mg/kg. Formulations containing artemether have been used in the treatment of malaria.
Labeled Derivative of Artemisinin. Antimalarial, used to treat strains of malaria which are multi-drug resistant.
Isotope labelled Artemether. Artemether is an antimalarial for the treatment of multiple drug-resistant strains of Plasmodium falciparum malaria.

Artemether

    Lumefantrine

      Relevance: While not directly structurally related to Artemether-d3, lumefantrine is frequently co-formulated with artemether due to their synergistic antimalarial effects []. This combination enhances treatment efficacy and mitigates the risk of resistance development in the malaria parasite.

    Dihydroartemisinin

      Relevance: Dihydroartemisinin shares a similar chemical structure with artemether, both being semi-synthetic derivatives of artemisinin []. Both compounds possess potent antimalarial activity and belong to the artemisinin class of antimalarial drugs.

    Piperaquine

      Relevance: While not structurally related to Artemether-d3, piperaquine is often mentioned in the context of antimalarial drug efficacy studies where it is compared to artemether-lumefantrine (AL) [, ]. This comparison stems from their shared status as first-line treatments for uncomplicated malaria.

    Artesunate

      Relevance: Like artemether, artesunate is a semi-synthetic derivative of artemisinin and shares a similar chemical structure []. These structural similarities translate into potent antimalarial activities, making both compounds essential in combating malaria.

    Amodiaquine

      Relevance: Although not directly structurally related to Artemether-d3, amodiaquine is frequently discussed alongside AL as an alternative artemisinin-based combination therapy (ACT) for malaria treatment [, ]. The choice between AL and artesunate-amodiaquine often depends on factors such as local resistance patterns and drug availability.

    Mefloquine

      Relevance: Although not structurally similar to Artemether-d3, mefloquine is often discussed as an alternative treatment option in studies evaluating the efficacy of artemether-lumefantrine (AL) for uncomplicated malaria [, ].

      Relevance: While chloroquine is not structurally related to Artemether-d3, it serves as a relevant comparator in research exploring the effectiveness of various antimalarial treatments []. Its inclusion in these studies highlights the evolving landscape of malaria treatment and the search for more effective alternatives due to emerging drug resistance.

    Primaquine

      Relevance: While not structurally related to Artemether-d3, primaquine is often mentioned alongside AL in the context of treating Plasmodium vivax malaria []. This association stems from their combined use in achieving radical cure for this type of malaria, with AL targeting the blood stage and primaquine targeting the liver stage.

    25-Hydroxyvitamin D3 (25(OH)D3)

      Relevance: While 25-Hydroxyvitamin D3 is not structurally related to Artemether-d3, it was studied in conjunction with artemether in a clinical trial investigating the impact of biofield energy healing on the pharmacokinetics of vitamin D3 []. In this study, researchers aimed to determine if biofield energy healing could influence the absorption and metabolism of vitamin D3, as measured by changes in 25-Hydroxyvitamin D3 levels in rats.

    Overview

    Artemether-d3, also known as alpha-Artemether-d3, is a deuterated derivative of alpha-Artemether, a compound derived from artemisinin, which is extracted from the plant Artemisia annua. This compound is primarily utilized as an internal standard in analytical chemistry, particularly for the quantification of alpha-Artemether through techniques such as gas chromatography and liquid chromatography-mass spectrometry. The introduction of deuterium into the molecular structure enhances the compound's stability and provides a distinct mass signature, facilitating precise analytical measurements.

    Source

    Artemether-d3 is synthesized from artemisinin, a natural product known for its antimalarial properties. Artemisinin itself is derived from the sweet wormwood plant, which has been used in traditional Chinese medicine for centuries. The synthesis of Artemether-d3 involves specific chemical modifications to produce a compound that retains the therapeutic properties of its parent molecule while allowing for enhanced analytical capabilities .

    Classification

    Artemether-d3 is classified as an antimalarial agent and is particularly significant in pharmacological studies. It falls under the broader category of sesquiterpene lactones, which are known for their diverse biological activities, including antimalarial, anti-inflammatory, and anticancer effects. The deuterated form serves specialized roles in research rather than direct therapeutic applications.

    Synthesis Analysis

    Methods

    The synthesis of Artemether-d3 involves two primary steps: deuteration and methylation.

    1. Deuteration of Artemisinin:
      • Artemisinin is first converted to dihydroartemisinin. This conversion can be achieved through reduction reactions.
      • The dihydroartemisinin is then subjected to deuteration using deuterium gas or deuterated reagents. This step incorporates deuterium atoms into the molecular structure.
    2. Methylation:
      • Following deuteration, the resulting dihydroartemisinin-d3 undergoes methylation to yield Artemether-d3. Methylation typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide under controlled conditions to ensure high yield and purity.

    Technical Details

    The synthesis requires high-purity reagents and meticulous control over reaction conditions to ensure the successful incorporation of deuterium atoms. Analytical methods such as nuclear magnetic resonance spectroscopy are often employed to confirm the structural integrity and purity of the synthesized compound.

    Molecular Structure Analysis

    Structure

    The molecular formula for Artemether-d3 is C16H26O5C_{16}H_{26}O_{5}, with a molecular weight of 302.39 g/mol. The structure incorporates several functional groups typical of sesquiterpene lactones, including an ether group and multiple chiral centers.

    Data

    • Molecular Formula: C16H26O5C_{16}H_{26}O_{5}
    • Molecular Weight: 302.39 g/mol
    • SMILES Notation: [2H]C([2H])([2H])O[C@H]1C@@HC .

    This structural complexity contributes to its biological activity and its utility in analytical chemistry .

    Chemical Reactions Analysis

    Reactions

    Artemether-d3 participates in various chemical reactions that can modify its structure:

    1. Oxidation:
      • Artemether-d3 can be oxidized to form dihydroartemisinin-d3, retaining significant antimalarial activity.
      • Common oxidizing agents include hydrogen peroxide and potassium permanganate.
    2. Reduction:
      • Reduction reactions can revert Artemether-d3 back to its precursor forms, such as dihydroartemisinin-d3.
      • Sodium borohydride is frequently used as a reducing agent in these reactions.
    3. Substitution:
      • Substitution reactions can lead to various derivatives with altered biological activities.
      • These reactions often utilize electrophiles or nucleophiles depending on the desired modification .

    Technical Details

    The reactions are typically conducted under controlled conditions to maximize yield and minimize by-products. Analytical techniques such as high-performance liquid chromatography are employed to monitor reaction progress and product purity.

    Mechanism of Action

    The mechanism of action of Artemether-d3 is analogous to that of alpha-Artemether. It primarily involves the generation of reactive oxygen species upon entering the malaria parasite Plasmodium falciparum. These reactive species damage critical cellular components, leading to parasite death.

    • Process: Upon administration, Artemether-d3 undergoes metabolic activation within the parasite, resulting in the formation of free radicals that disrupt cellular functions.
    • Data: Studies have shown that compounds like Artemether are effective against various strains of Plasmodium, demonstrating their potential in treating malaria .
    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically exists as a white crystalline powder.
    • Solubility: Poorly soluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide.

    Chemical Properties

    • Stability: The introduction of deuterium enhances stability compared to non-deuterated counterparts.
    • Reactivity: Exhibits reactivity typical of ethers and alcohols, participating in oxidation and reduction reactions.

    Relevant data indicate that the physical state and solubility characteristics affect its application in analytical methods .

    Applications

    Artemether-d3 has several scientific applications:

    • Analytical Chemistry: Serves as an internal standard for quantifying alpha-Artemether in biological samples using gas chromatography or liquid chromatography-mass spectrometry.
    • Medicinal Chemistry: Studied for its antimalarial properties alongside other derivatives, contributing to ongoing research in developing new therapeutic agents.
    • Pharmacokinetics: Utilized in pharmacokinetic studies to elucidate the metabolism and distribution profiles of alpha-Artemether within biological systems .
    Chemical Identity and Structural Characterization of Artemether-d3

    Molecular Structure and Isotopic Labeling Configuration

    Artemether-d3 (CAS: 93787-85-0) is a stable isotope-labeled analog of the antimalarial drug artemether, where three hydrogen atoms in the methoxy group (–OCH₃) are substituted with deuterium atoms (–OCD₃). This strategic isotopic labeling yields the molecular formula C₁₆H₂₃D₃O₅, with a molar mass of 301.39 g/mol, compared to 298.38 g/mol for the non-deuterated form [3] [4] [10]. The compound retains the complex stereochemistry of artemether, featuring a sesquiterpene lactone backbone with an endoperoxide bridge essential for its antimalarial activity. The core structure consists of a tetracyclic system: decahydro-1,2-benzodioxepin fused to a pyran ring, with methyl groups at positions 3, 6, and 9 [4] [10].

    The deuterium atoms are exclusively located at the methyl ether moiety (10-methoxy group) of the molecule, as confirmed by the IUPAC name: (3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-10-(trideuteriomethoxy)-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin [4] [9] [10]. This specific labeling position minimizes steric and electronic perturbations to the molecule’s bioactive conformation while enabling precise tracking in experimental studies. The solid-state properties include a white to off-white crystalline appearance and a melting point range of 86–88°C, consistent with the non-deuterated parent compound [3] [10].

    Table 1: Structural and Physicochemical Comparison of Artemether and Artemether-d3

    PropertyArtemetherArtemether-d3
    Molecular FormulaC₁₆H₂₆O₅C₁₆H₂₃D₃O₅
    Molecular Weight (g/mol)298.38301.39
    CAS Number71963-77-493787-85-0
    Melting Point86–88°C86–88°C
    Storage Conditions-20°C-20°C Freezer
    Solubility ProfileChloroform, MethanolChloroform (slight), Methanol (slight)

    Spectroscopic Profiling (NMR, IR, MS) for Deuterium Verification

    Spectroscopic characterization of artemether-d3 provides definitive evidence for deuterium incorporation and molecular integrity. Mass spectrometry (MS) analysis reveals a characteristic +3 m/z shift in the molecular ion peak compared to non-deuterated artemether. The expected [M]⁺ peak at m/z 301.39 (versus 298.38 for artemether) confirms successful isotopic labeling [4] [9]. Fragmentation patterns show the loss of the OCD₃ group, yielding key diagnostic ions at m/z 265.3 ([M – OCD₃]⁺) and 247.3 ([M – OCD₃ – H₂O]⁺), aligning with established fragmentation pathways of sesquiterpene lactones [9] [10].

    Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), demonstrates the absence of the proton signal at ~3.4 ppm corresponding to the –OCH₃ group in artemether. Concurrently, carbon NMR (¹³C-NMR) shows the characteristic triplet signal at ~55–60 ppm for the methyl carbon (–OCD₃) due to deuterium-carbon coupling (J₃C‑D ≈ 20 Hz), a hallmark of successful deuteration [9] [10]. Fourier Transform Infrared (FT-IR) spectroscopy further corroborates the structure, displaying retained carbonyl (C=O) stretching at ~1,740 cm⁻¹ and endoperoxide C–O–C vibrations at ~880 cm⁻¹, identical to the non-deuterated compound. Minor shifts in C–H stretching regions (<2,900 cm⁻¹) reflect isotopic substitution [2] [7].

    Solubility studies indicate that artemether-d3 maintains similar solvent interactions as its non-deuterated counterpart, showing slight solubility in chloroform and methanol—properties critical for preparing analytical standards and experimental stock solutions [3] [5]. These spectroscopic profiles collectively validate the structural fidelity of artemether-d3 while providing benchmarks for quality control in research applications.

    Table 2: Key Spectroscopic Signatures for Artemether-d3 Characterization

    TechniqueKey SignalsInterpretation
    Mass Spectrometry[M]⁺ at m/z 301.39; [M – OCD₃]⁺ at m/z 265.3+3 Da shift confirms deuteration; fragmentation pattern
    ¹H-NMRAbsence of singlet at δ 3.4 ppm (–OCH₃)Replacement of –OCH₃ with –OCD₃
    ¹³C-NMRTriplet at δ 55–60 ppm (C–D coupling, J ≈ 20 Hz)Characteristic signal for methyl carbon in –OCD₃
    FT-IRν(C=O) ≈ 1,740 cm⁻¹; ν(C–O–C) ≈ 880 cm⁻¹; ν(C–H) < 2,900 cm⁻¹Retention of core functional groups; isotopic shift
    SolubilitySlight in chloroform/methanolMatches parent compound’s lipophilicity

    Comparative Analysis with Non-Deuterated Artemether

    The primary functional distinction between artemether-d3 and artemether lies in their isotopic composition, which minimally alters physicochemical behavior while enabling traceability in mechanistic studies. Both compounds share identical crystalline structures and melting points (86–88°C), confirming that deuterium substitution does not perturb solid-state packing [3] [10]. However, subtle differences emerge in solution-phase interactions due to the higher mass and lower vibrational frequency of C–D bonds versus C–H bonds. For instance, artemether-d3 exhibits a marginally higher partition coefficient (logP ≈ 2.84) compared to artemether (logP ≈ 2.78), reflecting slightly enhanced lipophilicity from deuterium’s reduced polarity [5] [10].

    Biochemical binding studies reveal near-identical interactions with serum albumin, a key drug-transport protein. Fluorescence quenching experiments demonstrate that artemether-d3 binds bovine serum albumin (BSA) at the interface of subdomains IIA and IIB, forming a 1:1 complex stabilized by van der Waals forces—mirroring non-deuterated artemether’s binding mechanism. The binding constant (K ≈ 2.63 × 10³ M⁻¹) and thermodynamic parameters (ΔG ≈ –19 kJ/mol; ΔH < 0) align closely between both compounds, indicating isotopic labeling does not disrupt critical drug-protein interactions [2] [7]. Circular dichroism (CD) spectroscopy further confirms that neither compound significantly alters BSA’s secondary structure α-helicity upon binding [2].

    The deuteration strategy specifically targets the metabolically labile methoxy group, allowing artemether-d3 to serve as an internal standard in mass spectrometry-based assays. This enables precise quantification of artemether and its metabolites in biological matrices, circumventing ion-suppression effects and improving analytical reproducibility [4] [9]. Such applications leverage the isotopic invisibility of deuterium in most biological systems while exploiting its detectability in analytical instrumentation—a cornerstone of pharmacokinetic and metabolic research.

    Properties

    Product Name

    Artemether-d3

    IUPAC Name

    (1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-10-(trideuteriomethoxy)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane

    Molecular Formula

    C16H26O5

    Molecular Weight

    301.39 g/mol

    InChI

    InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13+,14-,15-,16-/m1/s1/i4D3

    InChI Key

    SXYIRMFQILZOAM-SAMIBWLCSA-N

    SMILES

    CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C

    Synonyms

    (3R,5aS,6R,8aS,9R,10S,12R,12aR)-10-methoxy-3,6,9-trimethyldecahydro-12H-3,12-epoxy[1,2]dioxepino[4,3-i]-2-benzopyran-d3

    Canonical SMILES

    CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C

    Isomeric SMILES

    [2H]C([2H])([2H])O[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.